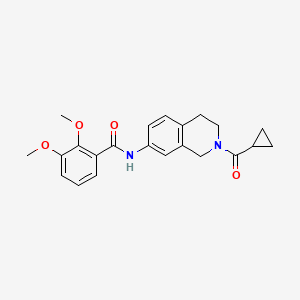

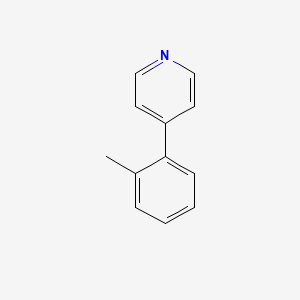

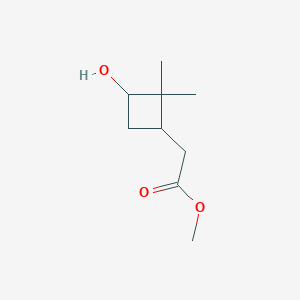

![molecular formula C6H5ClN4 B2504181 5-chloro-1H-pyrazolo[4,3-b]pyridin-3-amine CAS No. 1268522-21-9](/img/structure/B2504181.png)

5-chloro-1H-pyrazolo[4,3-b]pyridin-3-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound 5-chloro-1H-pyrazolo[4,3-b]pyridin-3-amine is a derivative of the pyrazolo[3,4-b]pyridine family, which is a class of heterocyclic aromatic organic compounds. These compounds are known for their diverse range of biological activities and potential applications in pharmaceutical chemistry.

Synthesis Analysis

The synthesis of related pyrazolo[3,4-b]pyridine compounds involves a multi-step process starting from readily available materials. In one study, 5-chloroethylpyrazolo[3,4-b]pyridines were synthesized through a condensation reaction of 5-aminopyrazoles with α-acetyl γ-butyrolactone, followed by cyclization with phosphorous oxychloride . This method showcases the transformation of aminopyrazoles into chloroethylpyrazolo[3,4-b]pyridines, which can be further modified to create tricyclic structures by reacting with primary amines.

Another approach for synthesizing 1H-pyrazolo[3,4-b]pyridine, which is structurally similar to this compound, starts with 2-chloronicotinic acid. The process involves reduction, oxidation, oximation, and cyclization steps, resulting in a total yield of 67.21% . The structure of the synthesized compound was confirmed using 1H NMR and MS techniques. This method is noted for its ease of operation, cost-effectiveness, and environmental friendliness, making it suitable for large-scale production.

Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a pyrazole ring fused to a pyridine ring, with a chlorine atom and an amine group as substituents. The precise arrangement of these rings and substituents plays a crucial role in the compound's reactivity and interaction with biological targets.

Chemical Reactions Analysis

The chemical reactivity of pyrazolo[3,4-b]pyridine derivatives is influenced by the presence of functional groups such as chloroethyl and amine groups. These groups can participate in various chemical reactions, including nucleophilic substitution and cyclization, to form more complex structures or to modify the compound for specific applications .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of this compound are not detailed in the provided papers, in general, the properties of such compounds can include their melting points, solubility in different solvents, stability under various conditions, and their spectroscopic characteristics. These properties are essential for understanding the compound's behavior in different environments and for its handling and storage in a laboratory setting.

科学的研究の応用

Synthesis of Heterocyclic Compounds

One of the primary applications of 5-chloro-1H-pyrazolo[4,3-b]pyridin-3-amine is in the synthesis of heterocyclic compounds, which are crucial in the development of pharmaceuticals, agrochemicals, and organic materials. Researchers have developed efficient synthesis methods for pyrazolo[3,4-b]pyridines and related derivatives through condensation and cyclization reactions, highlighting the utility of this compound in constructing complex molecular architectures with potential bioactive properties (Toche et al., 2008), (Ibrahim et al., 2011).

Annulation Reactions

This compound also plays a crucial role in annulation reactions, facilitating the formation of imidazole and pyrimidine rings, further expanding the structural diversity and potential application of pyrazolo[4,3-b]pyridine derivatives in medicinal chemistry and material science (Яковенко et al., 2020).

Photophysical Properties

The synthesis and study of pyrazolo[3,4-b]pyridines with various substituents have revealed insights into their photophysical properties. Such compounds are of interest for their potential applications in fluorescent materials and optical devices, indicating the broad utility of this compound in materials chemistry (Patil et al., 2011).

Anticancer Research

Derivatives synthesized from this compound have been evaluated for their anticancer activity, demonstrating the potential of these compounds in the development of new anticancer agents. This highlights the compound's significance in contributing to advancements in cancer treatment (Chavva et al., 2013).

Anti-inflammatory Activity

Research has also explored the anti-inflammatory activity of new pyrazolo[3,4-d]pyrimidines derived from this compound, indicating its relevance in the discovery of novel anti-inflammatory drugs (El-Dean et al., 2016).

作用機序

Target of Action

1h-pyrazolo[3,4-b]pyridines have been of interest to medicinal chemists due to their structural similarity to the purine bases adenine and guanine . This suggests that they might interact with enzymes and receptors that recognize these bases, such as various kinases and G-protein coupled receptors.

Mode of Action

Without specific information on “5-chloro-1H-pyrazolo[4,3-b]pyridin-3-amine”, it’s difficult to say exactly how it interacts with its targets. Compounds in this class could potentially form hydrogen bonds and aromatic stacking interactions with their targets, similar to the natural purine bases .

Biochemical Pathways

Given the structural similarity to purine bases, it’s possible that it could affect pathways involving kinases or G-protein coupled receptors .

Result of Action

Without specific studies on “this compound”, it’s difficult to say what the molecular and cellular effects of its action might be. If it does interact with kinases or g-protein coupled receptors, it could potentially affect cell signaling pathways, leading to changes in cell behavior .

Safety and Hazards

将来の方向性

特性

IUPAC Name |

5-chloro-1H-pyrazolo[4,3-b]pyridin-3-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClN4/c7-4-2-1-3-5(9-4)6(8)11-10-3/h1-2H,(H3,8,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMUFOCMFAFZOPU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC2=C1NN=C2N)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClN4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.58 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

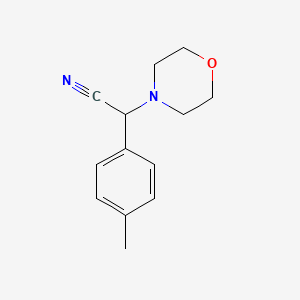

![Ethyl 4-[2-(cyclopentylamino)-2-oxoethoxy]-1-(4-fluorophenyl)-6-oxopyridazine-3-carboxylate](/img/structure/B2504102.png)

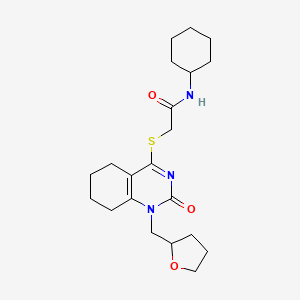

![N-(8-Thiabicyclo[3.2.1]octan-3-yl)prop-2-enamide](/img/structure/B2504109.png)

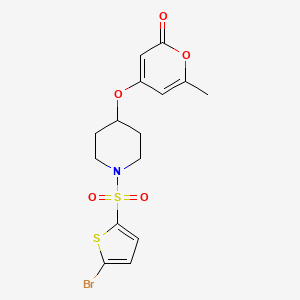

![methyl (8-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetate](/img/structure/B2504112.png)

![2-{[2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl]sulfanyl}-3-(3,4-dimethylbenzyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2504116.png)

![6-(3-Methoxyphenyl)-4,7,8-trimethyl-2-(2-oxopropyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2504118.png)